alpha2beta1 Integrin Ligand Peptide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Alpha2beta1 Integrin Ligand Peptide is a compound that interacts with the alpha2beta1 integrin receptor on the cell membrane. This receptor is known for its role in mediating cell adhesion and signaling, particularly in interactions with the extracellular matrix. The alpha2beta1 integrin receptor is a major collagen-binding integrin, playing a crucial role in various physiological processes, including platelet function, immune responses, and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alpha2beta1 Integrin Ligand Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Alpha2beta1 Integrin Ligand Peptide can undergo various chemical reactions, including:

Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Alpha2beta1 Integrin Ligand Peptide has a wide range of applications in scientific research:

Chemistry: Used as a tool to study integrin-ligand interactions and to develop integrin-targeted therapies.

Biology: Investigates cell adhesion, migration, and signaling pathways mediated by alpha2beta1 integrin.

Medicine: Potential therapeutic applications in treating diseases involving abnormal cell adhesion, such as cancer and fibrosis.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds that mimic the extracellular matrix

Mechanism of Action

The mechanism of action of Alpha2beta1 Integrin Ligand Peptide involves binding to the alpha2beta1 integrin receptor on the cell surface. This binding triggers conformational changes in the integrin, leading to the activation of intracellular signaling pathways. These pathways regulate various cellular processes, including adhesion, migration, proliferation, and survival. The peptide’s interaction with the integrin is mediated by specific structural motifs within the peptide that recognize and bind to the integrin’s I domain .

Comparison with Similar Compounds

Alpha2beta1 Integrin Ligand Peptide can be compared with other integrin ligands, such as:

Alpha1beta1 Integrin Ligand Peptide: Binds to the alpha1beta1 integrin, which also interacts with collagen but has different ligand preferences and signaling outcomes.

Alpha4beta1 Integrin Ligand Peptide: Targets the alpha4beta1 integrin, involved in leukocyte adhesion and migration.

Alpha5beta1 Integrin Ligand Peptide: Binds to the alpha5beta1 integrin, which primarily interacts with fibronectin.

The uniqueness of this compound lies in its specific interaction with the alpha2beta1 integrin, making it a valuable tool for studying collagen-mediated cell adhesion and signaling .

Properties

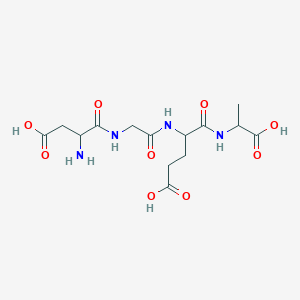

IUPAC Name |

4-[[2-[(2-amino-3-carboxypropanoyl)amino]acetyl]amino]-5-(1-carboxyethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9/c1-6(14(26)27)17-13(25)8(2-3-10(20)21)18-9(19)5-16-12(24)7(15)4-11(22)23/h6-8H,2-5,15H2,1H3,(H,16,24)(H,17,25)(H,18,19)(H,20,21)(H,22,23)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHXMUPSBUKRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B12110954.png)

![Potassium 2-({[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylidene}amino)-3-methylpentanoate](/img/structure/B12110970.png)

![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)

![4H-1,2,4-Triazol-3-amine, 4-[(4-chlorophenyl)methyl]-5-(methylthio)-](/img/structure/B12111006.png)